2-Chloro-5-ethylpyrazine

Catalog No.
S15867592
CAS No.
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-ethylpyrazine

Product Name

2-Chloro-5-ethylpyrazine

IUPAC Name

2-chloro-5-ethylpyrazine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3

InChI Key

UHJVXIBBGDBZGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=N1)Cl

2-Chloro-5-ethylpyrazine is an organic compound characterized by the molecular formula C6_{6}H7_{7}ClN2_{2}. It is a derivative of pyrazine, featuring a chlorine atom at the second position and an ethyl group at the fifth position of the pyrazine ring. The compound typically appears as a colorless to pale yellow liquid with a strong, pungent odor, indicating its potential volatility and reactivity in various chemical environments .

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols. This reaction can be facilitated by reagents like sodium amide or thiourea in solvents such as dimethylformamide.
  • Oxidation Reactions: The ethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

The biological activity of 2-Chloro-5-ethylpyrazine is still under investigation, but it has shown potential as an inhibitor of certain enzymes by binding to their active sites. Such interactions may modulate enzyme activity, which could be beneficial in various therapeutic contexts. Its specific pathways and targets vary depending on the biological system .

The synthesis of 2-Chloro-5-ethylpyrazine can be accomplished through several methods:

  • Chlorination of 5-Ethylpyrazine: This method involves the reaction of 5-ethylpyrazine with a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.
  • Industrial Production: In industrial settings, large-scale reactors are used to optimize reaction conditions for high yield and purity. This often includes purification steps like distillation or recrystallization to obtain the final product .

2-Chloro-5-ethylpyrazine finds applications in various fields:

  • Flavoring Agents: It is utilized in food and beverage industries for its unique flavor profile.
  • Pharmaceuticals: The compound is explored as a potential lead in drug discovery due to its biological activity.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 2-Chloro-5-ethylpyrazine with biological macromolecules are ongoing. Its ability to form covalent bonds due to the presence of both chlorine and ethyl groups enhances its reactivity with proteins and enzymes, making it a subject of interest for further research into its pharmacological properties.

Several compounds share structural similarities with 2-Chloro-5-ethylpyrazine, including:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-3-methylpyrazineChlorine at position 2, methyl group at position 3Different substitution pattern affects reactivity and properties.
2-Chloro-5-methylpyrazineChlorine at position 2, methyl group at position 5Similar reactivity but differs in biological activity potential.
2,5-DimethylpyrazineMethyl groups at positions 2 and 5Lacks chlorine; differing reactivity and applications.
2,3,5-TrimethylpyrazineMethyl groups at positions 2, 3, and 5Fully substituted; alters physical properties significantly.

Uniqueness: The positioning of the chlorine and ethyl groups on the pyrazine ring makes 2-Chloro-5-ethylpyrazine unique among these compounds. This specific arrangement influences its chemical reactivity and potential applications in research and industry .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

142.0297759 g/mol

Monoisotopic Mass

142.0297759 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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